Structural Distinction from the 3,5-Dimethoxybenzamide Regioisomer
The target compound bears a 2,6-dimethoxy substitution pattern on the benzamide ring, whereas the closest catalogued analog features a 3,5-dimethoxy substitution . In benzothiazole-benzamide kinase inhibitor series, the position of methoxy groups on the benzamide ring directly influences the dihedral angle between the benzothiazole and benzamide planes, modulating the compound's ability to occupy the ATP-binding pocket [1]. Although head-to-head quantitative comparison data for these two specific compounds are not available in the public domain, the regioisomeric distinction is a well-established determinant of target affinity in this chemical class [1].
| Evidence Dimension | Benzamide ring substitution pattern (methoxy group position) |
|---|---|
| Target Compound Data | 2,6-dimethoxy substitution |
| Comparator Or Baseline | 3,5-dimethoxy substitution (BenchChem catalog analog) |
| Quantified Difference | Structural regioisomer; quantitative bioactivity comparison not available in public literature |
| Conditions | Structural comparison based on catalogued chemical structures |
Why This Matters
Procurement of the wrong regioisomer risks altered target binding geometry and invalidates SAR hypotheses, making structural verification essential for reproducible research.
- [1] EP3842422A1. Benzothiazole-benzamide LRRK2 inhibitors. European Patent Office, 2021. General structural formula and SAR discussion. View Source
